molecular formula C15H14O B075470 2,3-Dimethylbenzophenone CAS No. 1322-78-7

2,3-Dimethylbenzophenone

Cat. No. B075470
CAS RN: 1322-78-7
M. Wt: 210.27 g/mol
InChI Key: ZSQCNVWYBBKUHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Dimethylbenzophenone and related compounds often involves palladium-catalyzed cross-coupling reactions, oxidative aminocarbonylation, and other advanced organic synthesis techniques. For instance, the synthesis of 2,6-Bis(3,5-dimethylpyrazoylmethyl)-4-methylphenol showcases the complexity and precision required in the synthesis of dimethylbenzophenone derivatives, highlighting the role of metal catalysts and specific reagents in achieving desired molecular structures (Jana & Mani, 2018).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in elucidating the molecular structure of 2,3-Dimethylbenzophenone and its derivatives. Studies have shown various molecular geometries and electronic structures, indicating the compound's versatility and potential for modification (Hayvalı et al., 2010). The presence of dimethyl groups affects the molecular conformation and electronic properties, influencing the compound's reactivity and physical properties.

Chemical Reactions and Properties

2,3-Dimethylbenzophenone undergoes various chemical reactions, including C-H activation, oxidative migration, and coupling reactions. These reactions are influenced by the presence of metal catalysts and specific conditions, leading to a wide range of products with diverse properties (Acharyya et al., 2003). The ability to undergo such reactions makes 2,3-Dimethylbenzophenone a versatile intermediate in organic synthesis.

Physical Properties Analysis

The physical properties of 2,3-Dimethylbenzophenone, such as melting point, boiling point, and solubility, are crucial for its application in various fields. These properties are influenced by the molecular structure, particularly the dimethyl groups, which affect the compound's intermolecular interactions and overall stability. The polymorphism of dimethylbenzophenone derivatives, for example, demonstrates the impact of molecular conformation on the crystal packing and physical properties (Kumar, 2019).

Chemical Properties Analysis

The chemical properties of 2,3-Dimethylbenzophenone, including reactivity, stability, and electronic properties, are central to its application potential. The compound's ability to participate in various chemical reactions, its stability under different conditions, and its electronic structure are key factors determining its suitability for specific applications. For instance, the study of its vibrational spectroscopic properties and computational analysis provides insights into its chemical behavior and potential applications in materials science (Chaitanya et al., 2011).

Scientific Research Applications

  • UV Light Stabilizer : 2,5-Dimethylbenzophenone, a related compound, is extensively used as a UV light stabilizer in plastics, cosmetics, and films. It is produced through the benzoylation of p-xylene using catalysts. The study by Yadav et al. (2003) investigated the use of clay-supported catalysts for this purpose, providing an environmentally friendlier alternative to traditional homogeneous catalysts (Yadav, Asthana, & Kamble, 2003).

  • Photoenolization and Stereospecificity : The research by Pfau et al. (1978) studied the photoenolization of 2-Methyl- and 2,4-dimethylbenzophenone with various dienophiles. This research is significant for understanding the stereospecificity and regiospecificity of Diels-Alder reactions involving photodiénols derived from benzophenones (Pfau, Rowe, & Heindel, 1978).

  • Solid-State Photochemistry : The study by Ito et al. (1987) explored the solid-state photochemistry of various methyl-substituted benzophenones, including 4,4'-dimethylbenzophenone. This research helps in understanding the photoreactivity and stability of these compounds under UV irradiation, relevant for materials science and photophysics (Ito et al., 1987).

  • Crystal Structure and Energy Frameworks : Kumar (2019) conducted research on the tetramorphth crystals of 4,4–dimethylbenzophenone, investigating their structure and crystal packing. This study contributes to the understanding of polymorphism in organic compounds, crucial in pharmaceuticals and materials science (Kumar, 2019).

  • Electrical, Optical, and Mechanical Properties : Babu et al. (2008) investigated the impact of ion irradiation on the properties of 4,4′-dimethylbenzophenone crystals. Such studies are relevant in understanding how radiation affects the physical properties of materials, important in fields like material science and engineering (Babu, Ramasamy, Vijayan, Kanjilal, & Asokan, 2008).

  • Catalysis in Organic Synthesis : Morley (1977) explored the catalysis of aromatic acylations by metal oxides, using dimethylbenzophenones as substrates. This kind of research is significant for the development of new catalytic methods in organic synthesis (Morley, 1977).

properties

IUPAC Name

(2,3-dimethylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQCNVWYBBKUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927582
Record name (2,3-Dimethylphenyl)(phenyl)methanone
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbenzophenone

CAS RN

13319-69-2, 1322-78-7
Record name (2,3-Dimethylphenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13319-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, ar,ar-dimethyl-
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Record name 2,3-Dimethylbenzophenone
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Record name (2,3-Dimethylphenyl)(phenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbenzophenone
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Synthesis routes and methods

Procedure details

To a stirred solution of 2,3-dimethylbenzoyl chloride (35 g, 208 mmol) at 0° in dry dichloroethane (80 ml) was added anhydrous aluminium chloride (27.7 g, 208 mmol) portionwise over two minutes. The mixture was stirred for fifteen minutes and dry benzene (40 ml) was added. After warming to room temperature over fifteen minutes, the mixture was heated to reflux for four hours. The dark solution was cooled, poured onto ice (200 ml) containing concentrated hydrochloric acid (20 ml) and extracted with ether (3×100 ml). The combined organic layers were washed with 10% sodium hydroxide (2×50 ml), 10% sodium carbonate (50 ml) and brine (50 ml). After drying the organic layer over sodium sulphate, the solvent was removed under reduced pressure and the red oil (36 g) so obtained was chromatographed (SiO2 (400 g) using petroleum ether (60°-80°) and chloroform (0-12%) as eluent). This gave the desired 1-benzoyl-2,3 -dimethylbenzene (18.2 g, 42%).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
B Jacob, S Sugunan, AP Singh - Journal of Molecular Catalysis A …, 1999 - Elsevier
The liquid phase benzoylation of o-xylene with benzoyl chloride (BOC) over various zeolite catalysts is studied in a batch reactor at atmospheric pressure and 411 K. The results …
Number of citations: 35 www.sciencedirect.com
JRB Gomes, LMPF Amaral… - Journal of Physical …, 2008 - Wiley Online Library
The standard (p 0 = 0.1 MPa) molar enthalpy of formation of 3,4‐dimethylbenzophenone was derived from the standard molar energy of combustion, in oxygen, at T = 298.15 K, …
Number of citations: 5 onlinelibrary.wiley.com
DR Arnold, CP Hadjiantoniou - Canadian Journal of Chemistry, 1978 - cdnsciencepub.com
The electronic absorption and phosphorescence emission spectra and the photochemical reactivity of several methyl-3-benzoylthiophenes (2- and 4-methyl-3-benzoylthiophene (1, 2), 2…
Number of citations: 38 cdnsciencepub.com
EA Boyle, FR Mangan, RE Markwell… - Journal of medicinal …, 1986 - ACS Publications
The synthesis of a series of 7-aroyl-2, 3-dihydrobenzo [5] furan-3-carboxylic acids and 7-benzoyl-2, 3-dihydrobenzo-[5] thiophene-3-carboxylic acids is described. The isomeric 4-…
Number of citations: 46 pubs.acs.org
SK Bhaskaran, TT Venugopal - Reaction Kinetics and Catalysis Letters, 2001 - Springer
The liquid phase benzoylation of o-xylene with benzoyl chloride over rare earth oxide catalysts like CeO 2 and Pr 2 O 3 is studied in a batch reactor at atmospheric pressure and 411 K. …
Number of citations: 1 link.springer.com
RF Rekker, WT Nauta - … des Travaux Chimiques des Pays‐Bas, 1961 - Wiley Online Library
This article gives the experimental results of UV measurements made on an extensive series of unsymmetrically substituted methylbenzophenones in solution (ethanol and iso‐octane). …
Number of citations: 29 onlinelibrary.wiley.com
RR Grunert, JC Nichol, RB Sandin - Journal of the American …, 1947 - ACS Publications
2254 R. Richard Grunert, J. Charles Nichol and Reuben B. Sandin Vol. 69 itiating the wholly irreversible fission which all iodonium salts undergo when they are heated.” The present …
Number of citations: 3 pubs.acs.org
MS Newman, CD McCleary - Journal of the American Chemical …, 1941 - ACS Publications
75 (96.4-97.8) The percentages indicate yields. The figures in parentheses indicate melting points of the pure substances, except in column A where they represent the melting point of …
Number of citations: 45 pubs.acs.org
CA Buehler, HA Smith, AC Kryger… - Journal of Medicinal …, 1963 - ACS Publications
Twenty-one saltsof aminotliiol esters of substituted acetic, idiloroacetiv, benzilic, and related acids have been synthesized. The acetic and chloroacetic esters were prepared from the …
Number of citations: 10 pubs.acs.org
EW Sarver - 1969 - search.proquest.com
Current theories on the photochemical reactivity of o-alkylbenzophenones have suggested that these systems should be inert to intermolecular hydrogen abstraction. Several examples …
Number of citations: 0 search.proquest.com

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